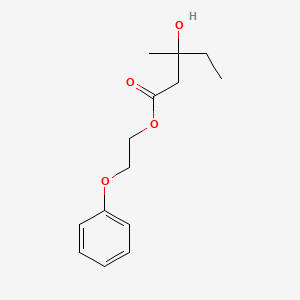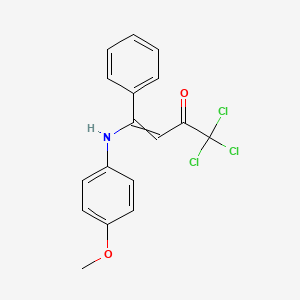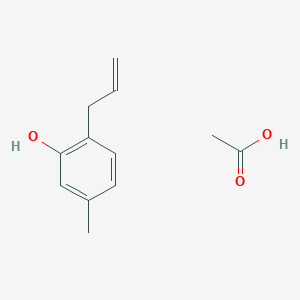
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate is an organic compound with the molecular formula C14H20O4 It is a derivative of pentanoic acid and is characterized by the presence of a phenoxyethyl group and a hydroxy-methylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-hydroxy-3-methylpentanoate typically involves the esterification of 3-hydroxy-3-methylpentanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-keto-3-methylpentanoic acid or 3-methylpentanoic acid.
Reduction: 2-Phenoxyethyl 3-hydroxy-3-methylpentanol.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with hydrophobic pockets in enzymes or receptors, while the hydroxy-methylpentanoate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: A branched-chain fatty acid with similar structural features.
2-Phenoxyethanol: Shares the phenoxyethyl group but lacks the hydroxy-methylpentanoate moiety.
3-Hydroxy-3-methylpentanoic acid: Similar backbone but without the phenoxyethyl group.
Uniqueness
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate is unique due to the combination of the phenoxyethyl group and the hydroxy-methylpentanoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
CAS No. |
60359-37-7 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-phenoxyethyl 3-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C14H20O4/c1-3-14(2,16)11-13(15)18-10-9-17-12-7-5-4-6-8-12/h4-8,16H,3,9-11H2,1-2H3 |
InChI Key |
TWLLZAFSCGRAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(=O)OCCOC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)

![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)

![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)


![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)


